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Compound of Interest

Compound Name: 6-Azido-9H-purine

Cat. No.: B15488090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

purine analog, 6-Azido-9H-purine. This compound is of interest in medicinal chemistry and

drug development due to the versatile reactivity of the azido group, which can be utilized in

click chemistry for bioconjugation and the synthesis of novel derivatives. The following sections

detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Azido-9H-purine based

on the analysis of related purine derivatives and the known spectroscopic behavior of the azido

functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-
Azido-9H-purine

Chemical Shift (δ) ppm Multiplicity Assignment

~8.5-8.8 Singlet H-2

~8.3-8.6 Singlet H-8

~13.0-14.0 Broad Singlet N-9-H
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Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-
Azido-9H-purine

Chemical Shift (δ) ppm Assignment

~152 C-2

~155 C-4

~125 C-5

~158 C-6

~145 C-8

Note: These are estimated chemical shifts and require experimental verification.

Table 3: Predicted Infrared (IR) Absorption Data for 6-
Azido-9H-purine

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~2120-2160 Strong N₃ asymmetric stretching

~1600-1400 Medium-Strong
C=C and C=N stretching

(purine ring)

~1300-1000 Medium C-N stretching

Table 4: Predicted Mass Spectrometry Data for 6-Azido-
9H-purine
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m/z Ion

161.05 [M]⁺ (Molecular Ion)

133.04 [M-N₂]⁺

105.04 [M-N₂-HCN]⁺

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 6-
Azido-9H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 6-Azido-9H-purine in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend

on the solubility of the compound.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-16 ppm.
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Temperature: 298 K.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer equipped with a carbon probe.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and

press it into a thin, transparent pellet.

2. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Record a background spectrum of the empty sample compartment (or clean ATR

crystal/KBr pellet).

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically subtract the background to generate the final

absorbance or transmittance spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Dilute the solution to a final concentration of approximately 1 µg/mL.

2. Data Acquisition:

Instrument: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap

instrument, coupled to an appropriate ionization source.

Ionization Method:

Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is

introduced into the ESI source via a syringe pump.

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample

is introduced via a direct insertion probe or a gas chromatograph.

Parameters:
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Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Polarity: Positive ion mode is typically used for purine derivatives.

Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed by selecting the molecular ion and subjecting it to collision-induced dissociation

(CID).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound like 6-Azido-9H-purine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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To cite this document: BenchChem. [Spectroscopic Characterization of 6-Azido-9H-purine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15488090#spectroscopic-data-for-6-azido-9h-purine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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